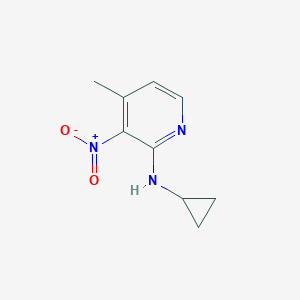

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a compound that can be associated with densely substituted pyridine derivatives, which are of interest due to their potential applications in various fields of chemistry and pharmacology. The compound itself is not explicitly mentioned in the provided papers, but the synthesis and properties of related compounds offer valuable insights into its possible characteristics and synthetic routes.

Synthesis Analysis

The synthesis of related pyridine derivatives has been demonstrated through a formal [4+2] cycloaddition reaction using 1-methyl-1,3-(ar)enynes and nitriles, which suggests a potential pathway for the synthesis of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine . Additionally, doubly activated cyclopropanes have been used as precursors for the synthesis of nitro- and cyano-dihydropyrroles, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

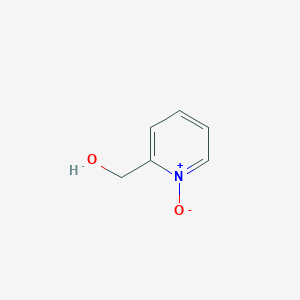

The molecular structure of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine can be inferred from studies on similar compounds. For instance, the importance of C–H∙∙∙N, C–H∙∙∙π, and π∙∙∙π interactions in the crystal packing of related pyridine derivatives has been highlighted, which could also be relevant for the target compound . Moreover, the molecular structures of various pyridine-N-oxides have been determined, providing a basis for understanding the structural aspects of pyridine derivatives .

Chemical Reactions Analysis

The reactivity of cyclopropyl groups attached to nitrogen in anilines has been studied, showing that they can undergo specific cleavage to produce nitrosoaniline derivatives . This could be relevant for the chemical behavior of the cyclopropyl group in N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine. Furthermore, the rearrangement of nitramines to different pyridine derivatives has been observed, which might suggest possible reactions for the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine can be extrapolated from related compounds. For example, the study of N-methyl-N-(4-pyridyl)-nitramine and its derivatives provides insights into the spectral properties and reactivity patterns that could be expected for the target compound . The thermal rearrangement of nitrone and nitrile oxide cycloadducts to produce pyridine derivatives also sheds light on the thermal stability and potential reaction pathways of pyridine compounds .

Wissenschaftliche Forschungsanwendungen

Mechanistic Probes in Nitrosation Reactions

N-cyclopropyl derivatives, such as N-cyclopropyl-N-alkylanilines, have been synthesized and examined for their reactivity with nitrous acid, showcasing the cleavage of the cyclopropyl group and supporting a mechanism involving amine radical cation formation. This study underscores the role of N-cyclopropyl derivatives as mechanistic probes in understanding nitrosation reactions of aromatic amines, where specific cleavage facilitated by the cyclopropyl group is a key step (Loeppky & Elomari, 2000).

Synthesis of Spirocyclopropane Derivatives

Research into the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acids and cyclopropa[c]quinoline-7b-carboxylic acids, including their ester and amide derivatives, has been conducted. These compounds are synthesized via diastereoselective cyclopropanation reactions, demonstrating the versatility of cyclopropyl derivatives in the synthesis of complex organic structures with potential applications in drug discovery and materials science (Yong et al., 2007).

Precursors for Dihydropyrroles and Pyrroles Synthesis

Doubly activated cyclopropanes, derived from 1-nitro- and 1-cyano-cyclopropyl ketones, serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. This highlights the utility of cyclopropyl derivatives in constructing nitrogen-containing heterocycles, a core structure in many pharmaceuticals and organic materials (Wurz & Charette, 2005).

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-methyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHYUKOOUYNDHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440710 |

Source

|

| Record name | AGN-PC-0N59LM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine | |

CAS RN |

284686-17-5 |

Source

|

| Record name | AGN-PC-0N59LM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)

![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)